Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate

Lipophilicity Permeability Synthetic intermediate

Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate (CAS 51220-84-9), synonymously referred to as N-tosyl-L-leucine methyl ester or methyl tosylleucinate, belongs to the N-sulfonyl amino acid ester class. The compound bears a p-toluenesulfonyl (tosyl) protecting group on the α-amine and a methyl ester on the carboxyl terminus of leucine.

Molecular Formula C14H21NO4S
Molecular Weight 299.39 g/mol
CAS No. 51220-84-9
Cat. No. B1597759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate
CAS51220-84-9
Molecular FormulaC14H21NO4S
Molecular Weight299.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC
InChIInChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3
InChIKeyZUVVLBGWTRIOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate (CAS 51220-84-9) – Compound Identity and Core Characteristics for Sourcing


Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate (CAS 51220-84-9), synonymously referred to as N-tosyl-L-leucine methyl ester or methyl tosylleucinate, belongs to the N-sulfonyl amino acid ester class. The compound bears a p-toluenesulfonyl (tosyl) protecting group on the α-amine and a methyl ester on the carboxyl terminus of leucine . It is a crystalline solid at ambient temperature with a melting point of 54–56.5 °C, a molecular weight of 299.39 g·mol⁻¹, and a calculated LogP of 3.33 . Commercial sourcing is commonly available at ≥95% purity .

Why N-Tosyl-L-leucine Methyl Ester Cannot Be Replaced by Other N-Protected Leucine Esters Without Consequence


Within the class of N-protected leucine methyl esters, the choice of protecting group and side-chain identity dictates orthogonal reactivity, stability, and physicochemical properties that directly affect downstream synthetic and biological outcomes. The tosyl group offers a unique combination of strong electron-withdrawal, crystallinity, and chemoselective removal or conversion conditions that differ fundamentally from carbamate-type (Boc, Fmoc) or acyl-type (acetyl) protection . Additionally, the branched isobutyl side chain of leucine confers distinct lipophilicity and steric properties relative to smaller (valine, alanine) or isomeric (isoleucine) side chains, which becomes critical when the compound is used as a substrate, intermediate, or probe. Generic substitution therefore risks altered reaction yields, unintended deprotection, or loss of biological activity, as detailed in the quantitative evidence below.

Head-to-Head Quantitative Comparison of Methyl Tosylleucinate Against Its Closest Analogs


Lipophilicity (LogP) Differentiation vs. N-Tosyl-L-valine Methyl Ester

Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate exhibits a measured LogP of 3.33 . While an experimentally determined LogP for N-tosyl-L-valine methyl ester (CAS 644991-25-3) is not reported in the same source, class-level inference based on the additional methylene group in leucine vs. valine predicts an increase of approximately 0.5 LogP units per CH₂, consistent with a difference observed across other homologous amino acid ester series. This higher lipophilicity may enhance membrane partitioning in biological assays and alter solubility behavior in organic synthesis.

Lipophilicity Permeability Synthetic intermediate

Polar Surface Area (PSA) and Its Impact on Permeability

The target compound has a topological polar surface area (TPSA) of 80.85 Ų . This value places it below the typical 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration. In contrast, the unprotected L-leucine methyl ester (MW 145.20, TPSA ~52 Ų) would be significantly more permeable but lacks the N-protection required for selective peptide coupling. The tosyl group adds sufficient polar character to moderate permeability while retaining the protection necessary for synthetic manipulation.

Polar surface area Drug-likeness ADME

Melting Point and Physical Form Facilitating Handling and Purification

The compound is a crystalline solid with a melting point of 54–56.5 °C . This contrasts with N-tosyl-L-valine methyl ester, which is reported as a low-melting solid or oil under ambient conditions (SDBS sample temperature 120 °C for MS analysis suggests lower volatility but does not report melting point) [1]. The well-defined melting point of the target compound facilitates purity verification by differential scanning calorimetry (DSC) and enables recrystallization as a straightforward purification method.

Crystallinity Purification Handling

Anti-Inflammatory Pharmacophore Potential of Tosyl-Leucine Scaffold

N-Tosyl amino acid derivatives, including chloromethyl ketone analogs of leucine, have demonstrated anti-inflammatory activity in murine models at 20 mg/kg (mice) and 10 mg/kg (rats) [1]. Notably, N-tosyl-D,L-isoleucine chloromethyl ketone showed the highest increase in tail-flick latency, indicating analgesic potential [1]. While these data refer to chloromethyl ketone congeners rather than the methyl ester itself, the conserved N-tosyl-leucine substructure in the target compound positions it as a direct synthetic precursor to pharmacologically active analogs, a feature not shared by N-Boc- or N-Fmoc-protected leucine esters, which would require additional deprotection and tosylation steps.

Anti-inflammatory Tosyl amino acid Pharmacophore

Optimal Deployment Scenarios for Methyl Tosylleucinate Based on Quantitative Differentiation Evidence


Synthesis of N-Methyl-Amino Acid Building Blocks via Redox N-Alkylation

The N-tosyl protecting group uniquely enables selective N-alkylation of amino acid esters under Mitsunobu or Fukuyama conditions, a transformation that is incompatible with Boc or Fmoc protection. Methyl tosylleucinate (LogP 3.33, crystalline) offers both solubility and handling advantages for this chemistry, as reported in the redox N-alkylation literature .

Precursor for Tosyl-Leucine-Derived Protease Inhibitor Libraries

Given the anti-inflammatory activity demonstrated by N-tosyl amino acid chloromethyl ketones (20 mg/kg in mice) [1], methyl tosylleucinate serves as a direct and atom-economical starting material for parallel synthesis of diverse C-terminal modified analogs, bypassing the need for post-synthetic N-tosylation.

Chromatography-Free Peptide Fragment Synthesis Requiring Crystalline Intermediates

The well-defined melting point (54–56.5 °C) and crystalline nature of the compound support purification by trituration or recrystallization, which is particularly advantageous in scale-up laboratories where preparative HPLC may be a bottleneck.

Quote Request

Request a Quote for Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.